Agelastatin A - 152406-28-5

Agelastatin A

Catalog Number: EVT-258101
CAS Number: 152406-28-5
Molecular Formula: C12H13BrN4O3
Molecular Weight: 341.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-Agelastatin A
Source

Agelastatin A is primarily extracted from marine sponges, particularly those belonging to the genus Agelas. The compound was first isolated in the late 1990s, and subsequent studies have highlighted its unique structural features and biological activities.

Classification

Agelastatin A is classified as a natural product and falls under the category of alkaloids. It is specifically categorized as a bromopyrrole marine alkaloid, which distinguishes it from other types of alkaloids due to its bromine content and pyrrole ring structure.

Synthesis Analysis

Methods and Technical Details

The total synthesis of Agelastatin A has been achieved through various synthetic routes, reflecting the compound's complex structure. Notable methods include:

  • Stereoselective Synthesis: The synthesis often involves multiple steps, typically around 14, with yields varying from 8% to 49% depending on the method used. For instance, one approach utilized a trichloroacetamide as a key intermediate, facilitating cyclofunctionalization and protecting group strategies .
  • Palladium-Catalyzed Reactions: Recent methodologies have employed palladium-catalyzed asymmetric allylic alkylation reactions, which have proven effective in constructing the necessary stereochemistry for Agelastatin A .
  • Flow Chemistry Techniques: Innovative approaches such as flow photorearrangement have also been explored, allowing for more efficient synthesis in fewer steps while maintaining high enantiomeric purity .
Molecular Structure Analysis

Structure and Data

Agelastatin A has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C15H16BrNC_{15}H_{16}BrN, with a molecular weight of approximately 304.2 g/mol. The structure features:

  • Bromopyrrole Ring: This is a significant component that contributes to its biological activity.
  • Cyclopentene Core: Essential for its interaction with biological targets.
  • Stereocenters: The presence of multiple stereocenters complicates synthesis but is crucial for activity.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been used to confirm the structure of synthesized Agelastatin A .

Chemical Reactions Analysis

Reactions and Technical Details

Agelastatin A participates in various chemical reactions that are important for both its synthesis and potential modifications:

  • Bromination Reactions: These are often employed to introduce or modify bromine substituents on the pyrrole ring.
  • Cyclization Reactions: Key to forming the bicyclic structures characteristic of Agelastatin A.
  • Deprotection Strategies: Various protective groups are utilized during synthesis, which must be selectively removed to yield the final product without compromising integrity .
Mechanism of Action

Process and Data

The mechanism of action of Agelastatin A primarily involves its interaction with cellular pathways related to cancer proliferation:

  • Inhibition of Osteopontin: Agelastatin A effectively inhibits osteopontin signaling pathways, which are crucial for tumor growth and metastasis.
  • Cytotoxic Effects: The compound induces apoptosis in cancer cells through mechanisms that may involve oxidative stress and disruption of cellular homeostasis .

Research indicates that Agelastatin A's ability to modulate these pathways makes it a promising candidate for further development as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

Agelastatin A exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but poorly soluble in water.

Chemical Properties

The chemical properties include:

  • Stability: Sensitive to light and air; thus, it requires careful handling during synthesis and storage.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the pyrrole ring.

Data from various studies indicate that understanding these properties is essential for optimizing synthesis routes and developing formulations for therapeutic use .

Applications

Scientific Uses

Agelastatin A has several promising applications in scientific research:

  • Antitumor Research: Its primary application lies in cancer research, where it is studied for its potential as an anticancer drug due to its ability to inhibit tumor growth.
  • Biological Studies: Used as a tool compound to investigate osteopontin-related pathways in cellular biology.
  • Drug Development: Ongoing research aims to modify Agelastatin A's structure to enhance efficacy and reduce toxicity for therapeutic applications.
Introduction to Agelastatin A as a Marine Alkaloid

Historical Context and Natural Discovery

Agelastatin A was first isolated in 1993 by Pietra and coworkers from the Coral Sea sponge Agelas dendromorpha (reclassified as Cymbastela sp.). Initial studies noted its insecticidal properties and cytotoxicity, though its molecular target remained elusive for decades [3] [6]. Subsequent explorations revealed a family of structurally related analogs:

  • Agelastatins B–F: Isolated from Indian Ocean (Cymbastela sp., 1998) and New Caledonian sponges (Agelas dendromorpha, 2010). Agelastatin E (AglE) emerged as a C5-methoxy derivative of AglA with enhanced bioactivity [8] [2].
  • Ecological Role: PIAs like AglA serve as chemical defenses in sponges, deterring predators through antifeedant effects linked to their halogenation patterns [1].

Table 1: The Agelastatin Family of Natural Products

CompoundKey Structural ModificationsPrimary SourceDiscovery Year
Agelastatin ABrominated, tetracyclic coreAgelas dendromorpha1993
Agelastatin BC14-brominationCymbastela sp.1998
Agelastatin CC4-hydroxylationCymbastela sp.1998
Agelastatin DN1-dealkylationCymbastela sp.1998
Agelastatin EC5-methoxy substitutionAgelas dendromorpha2010
Agelastatin FC14-bromination + N1-dealkylationAgelas dendromorpha2010

Structural Classification Within Pyrrole-2-Aminoimidazole Alkaloids

AglA belongs to the pyrrole-2-aminoimidazole alkaloid (PIA) family, characterized by fused pyrrole and imidazole rings. Its architecture features:

  • Tetracyclic Framework: Comprising A (pyrrole), B (acylpiperazine), C (cyclopentane), and D (imidazolone) rings with four contiguous stereocenters (C4, C5, C8a, C9a) [3] [6].
  • "Staircase" Topology: The 3D arrangement enables precise molecular recognition, notably ribosomal binding [3].
  • Biosynthetic Context: AglA likely derives from linear PIAs like oroidin. Isotope-labeling studies confirm histidine and proline/ornithine as amino acid precursors, with haloperoxidases introducing bromine at C13 [1] [8]. Key intermediates include sceptrin (dimeric PIA) and cyclooroidin [8].
  • Chemical Instability: The hemiaminal ether bridge (C8–O–C8a) renders AglA acid-labile. Under acidic conditions, it reversibly forms Agelastatin E (C5-OMe) or the olefin 3, complicating isolation [5].

Biological Significance and Therapeutic Potential

AglA’s anticancer properties stem from its unique mechanism of action and pharmacokinetic profile:

Mechanism of Action: Ribosomal Inhibition

In 2017, crystallography revealed AglA binds the ribosomal A-site (3.5 Å resolution, S. cerevisiae 80S ribosome), inhibiting peptide bond formation:

  • Binding Interactions:
  • π-Stacking between pyrrole ring (A) and rRNA base C2452.
  • Hydrogen bonding to G2453 and A1756.
  • Halogen bonding via C13-bromine to G2061 [4] [3].
  • Conformational Changes: AglA binding distorts the peptidyl transferase center (PTC), preventing tRNA accommodation and stalling elongation [4].
  • Selectivity: AglA targets eukaryotic (not prokaryotic) ribosomes, correlating with cytotoxicity (cell-free translation IC₅₀: 29 nM) [4] [6].

Therapeutic Applications

  • Anticancer Activity:
  • Potency: IC₅₀ values range from 20 nM (leukemia CEM cells) to 1.11 μM (lung cancer A549). AglA is 1.5–16× more potent than cisplatin in multiple carcinomas [6] [7] [8].
  • Mechanistic Effects: G₂/M cell-cycle arrest, apoptosis induction, and inhibition of osteopontin-mediated metastasis [6] [8].
  • Blood-Brain Barrier Penetration: AglA achieves brain concentrations of 1.65 μM after intraperitoneal dosing (2.5 mg/kg in mice), supporting potential against CNS malignancies [3] [6].
  • Derivatives with Enhanced Activity:
  • C5-Ether Analogs: Agelastatin E (AglE) exhibits 3× greater potency than AglA in blocking cancer invasion (25 nM vs. 75 nM) [2].
  • N1-Alkyl Derivatives: Modifications alter stability but reduce ribosomal binding; C5 remains critical for efficacy [5] [2].

Table 2: Synthetic Strategies for Agelastatin A

ApproachKey StepsOverall YieldChallenges
Biomimetic (Movassaghi, 2013)Iminium ion cyclization22% (8 steps)Scalability of late-stage C-ring formation
Copper-Mediated (Han, 2013)Guanidine cross-coupling10–15%Stereocontrol at C4/C5
Radical Azidation (Yoshimitsu, 2018)SH2' radical cyclization26% (6 steps)Radical selectivity
Stenhouse Salt (Duspara, 2013)Tri-molecular cycloaddition26% (6 steps)Racemic product

Properties

CAS Number

152406-28-5

Product Name

Agelastatin A

IUPAC Name

(1R,9S,10S,14S)-3-bromo-14-hydroxy-13-methyl-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione

Molecular Formula

C12H13BrN4O3

Molecular Weight

341.16 g/mol

InChI

InChI=1S/C12H13BrN4O3/c1-16-11(19)15-9-8-6(4-12(9,16)20)17-5(10(18)14-8)2-3-7(17)13/h2-3,6,8-9,20H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,9+,12+/m1/s1

InChI Key

MPASKXAEPUAMBS-WJOUQXRDSA-N

SMILES

CN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O

Solubility

Soluble in DMSO

Synonyms

(-)-Agelastatin A

Canonical SMILES

CN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O

Isomeric SMILES

CN1C(=O)N[C@@H]2[C@]1(C[C@@H]3[C@H]2NC(=O)C4=CC=C(N34)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.